molecular formula C13H19N3O3 B4996946 N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 6100-32-9

N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B4996946
CAS No.: 6100-32-9
M. Wt: 265.31 g/mol
InChI Key: MITXIMIMVNRHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide is an organic compound with the molecular formula C13H19N3O3. This compound is known for its unique structure, which includes a dimethylaminoethyl group and a methoxyphenyl group attached to an ethanediamide backbone. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoyl chloride and N,N-dimethylethylenediamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon gas, to prevent unwanted side reactions. The temperature is maintained at a controlled level, usually between 0°C and 25°C.

    Catalysts and Solvents: Common catalysts include triethylamine or pyridine, and solvents such as dichloromethane or tetrahydrofuran are used to dissolve the reactants and facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of N,N-dimethylethylenediamine attacks the carbonyl carbon of 3-methoxybenzoyl chloride, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants under controlled conditions.

    Continuous Flow Systems: Continuous flow systems may be employed to ensure a steady production rate and consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide can be compared with other similar compounds, such as:

    N,N-dimethylethylenediamine: Similar in structure but lacks the methoxyphenyl group, resulting in different chemical properties and applications.

    N-(2-dimethylaminoethyl)acrylamide: Contains a similar dimethylaminoethyl group but has an acrylamide moiety instead of an ethanediamide backbone.

The uniqueness of N-[2-(dimethylamino)ethyl]-N’-(3-methoxyphenyl)ethanediamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16(2)8-7-14-12(17)13(18)15-10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITXIMIMVNRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367461
Record name STK151280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6100-32-9
Record name STK151280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.